

# The Dichloro-Indazole Scaffold: A Privileged Fragment in Kinase Inhibitor Design

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## Compound of Interest

Compound Name: 5,7-Dichloro-1H-indazole

Cat. No.: B1321707

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While direct comparative binding data for **5,7-Dichloro-1H-indazole** across multiple kinases is not publicly available, the dichloro-indazole core is a well-established and privileged scaffold in the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of structurally related dichloro-indazole derivatives, highlighting how modifications to this core influence binding affinity and selectivity across different kinase targets.

The indazole nucleus, a bicyclic aromatic system, serves as an effective bioisostere of adenine, enabling it to form key hydrogen bond interactions with the hinge region of the ATP-binding site in many kinases. The addition of chlorine atoms to the benzene ring, as in the 5,7-dichloro arrangement, significantly influences the compound's electronic properties and provides vectors for further chemical modification to enhance potency and target selectivity.

## Comparative Analysis of Dichloro-Indazole Derivatives

To illustrate the role of the dichloro-indazole scaffold, this section compares the activity and binding interactions of several key derivatives against their respective kinase targets. Although these are not the parent **5,7-Dichloro-1H-indazole**, they demonstrate how this core contributes to kinase inhibition.

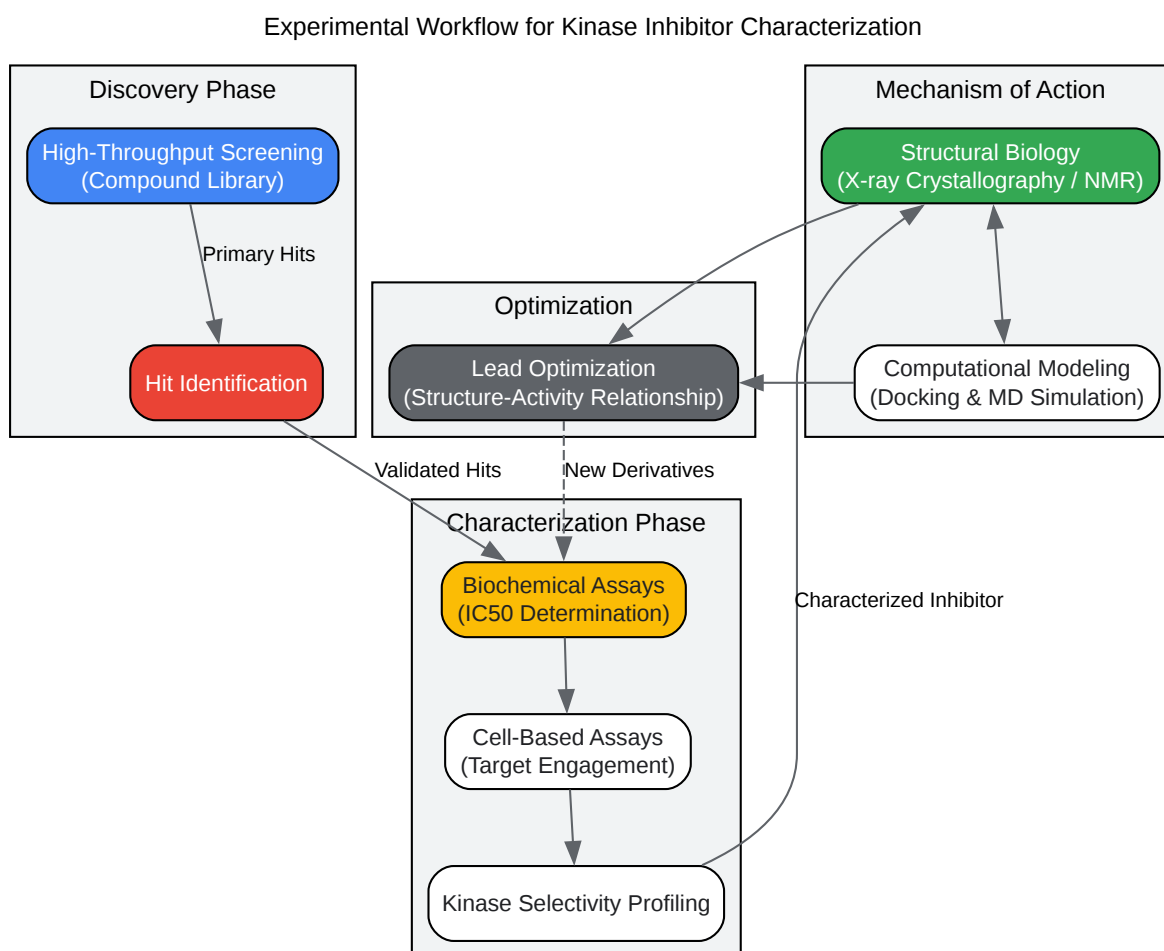
Derivative Class	Kinase Target(s)	Key Quantitative Data (IC50)
6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles	FGFR1	30.2 nM - 69.1 nM[1][2]
[3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-amine Derivative	FGFR1	100 nM[3]
5-arylamino-6-chloro-1H-indazole-4,7-diones	Akt1 (PKB)	Potent (specific values not detailed)[4]

#### Binding Mode Insights:

- Fibroblast Growth Factor Receptor (FGFR):** In FGFR inhibitors, the indazole core consistently acts as a hinge-binder. For instance, derivatives like 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide show potent activity against FGFR1.[1][2] The indazole's nitrogen atoms form crucial hydrogen bonds with backbone atoms in the kinase hinge region, mimicking the interaction of the adenine portion of ATP. The dichlorophenyl moiety often extends into a hydrophobic pocket, with the chlorine atoms contributing to favorable van der Waals interactions and potentially enhancing selectivity.
- Akt1 (Protein Kinase B):** For inhibitors of the serine/threonine kinase Akt1, derivatives such as 5-arylamino-6-chloro-1H-indazole-4,7-diones have shown potent activity.[4] In this context, the chloro-indazole core serves as the foundational anchor in the ATP pocket, while the arylamino substituent can be modified to achieve specific interactions within the active site, potentially leading to dual inhibition of both the activity and phosphorylation of the kinase.[4]
- SRC Tyrosine Kinase:** While specific data for **5,7-dichloro-1H-indazole** is absent, computational studies on various indazole analogs against SRC kinase have highlighted the importance of the indazole scaffold in interacting with key residues. These studies show that the indazole core can effectively interact with the hinge region (residues Glu-339, Met-341) and the DFG motif, which are critical for kinase function.[5] The chloro substituents on the ring can be strategically placed to optimize these interactions and improve binding affinity.

## Visualizing the Research Workflow

The process of identifying and characterizing a kinase inhibitor's binding mode is a multi-step endeavor. The following diagram illustrates a typical workflow from initial screening to detailed structural analysis.



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Caption: Workflow for kinase inhibitor discovery and binding mode analysis.

## Experimental Protocols

The determination of kinase inhibition and binding mode relies on a suite of standardized biochemical and biophysical assays.

## Biochemical Kinase Inhibition Assay (Generic Example)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

- Objective: To quantify the potency of a dichloro-indazole derivative.
- Principle: The assay measures the phosphorylation of a specific substrate by the kinase. The inhibitory effect of the compound is determined by the reduction in substrate phosphorylation.
- Materials:
  - Purified recombinant kinase.
  - Specific peptide or protein substrate.
  - ATP (Adenosine triphosphate).
  - Test compound (e.g., a dichloro-indazole derivative) dissolved in DMSO.
  - Assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT).
  - Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [ $\gamma$ -<sup>32</sup>P]ATP).
- Procedure:
  - A series of dilutions of the test compound are prepared in DMSO and then diluted in assay buffer.
  - The kinase and its substrate are pre-incubated with the diluted test compound (or DMSO as a vehicle control) in a microplate well for a defined period (e.g., 15-30 minutes) at room temperature.

- The kinase reaction is initiated by adding a specific concentration of ATP (often at the  $K_m$  value for the kinase).
- The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- The reaction is stopped by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.
- The amount of product (phosphorylated substrate or ADP) is quantified using the chosen detection method. For example, in the ADP-Glo™ assay, luminescence is measured, which is proportional to the ADP produced.
- Data is normalized to controls (0% inhibition for vehicle and 100% inhibition for no enzyme). The IC50 value is calculated by fitting the dose-response curve using non-linear regression analysis.

## X-ray Crystallography for Binding Mode Determination

This protocol provides a general overview of the steps involved in determining the three-dimensional structure of a kinase in complex with an inhibitor.

- Objective: To visualize the atomic-level interactions between the kinase and a dichloro-indazole inhibitor.
- Principle: A high-quality protein crystal is grown and soaked with the inhibitor. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.
- Procedure:
  - Protein Expression and Purification: The target kinase domain is expressed (e.g., in *E. coli* or insect cells) and purified to high homogeneity (>95%).
  - Crystallization: The purified kinase is screened against a wide range of crystallization conditions (precipitants, buffers, salts) using techniques like sitting-drop or hanging-drop vapor diffusion.

- Ligand Soaking or Co-crystallization:
  - Soaking: A pre-grown crystal of the kinase (apo form) is transferred to a solution containing the dichloro-indazole inhibitor, allowing the inhibitor to diffuse into the active site.
  - Co-crystallization: The inhibitor is mixed with the purified kinase solution prior to setting up the crystallization screens.
- Cryo-protection and Data Collection: The inhibitor-bound crystal is transferred to a cryo-protectant solution to prevent ice formation and then flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
- Structure Solution and Refinement: The diffraction data are processed to determine the crystal's space group and unit cell dimensions. The structure is typically solved by molecular replacement using a known kinase structure. The inhibitor is then manually fitted into the electron density map corresponding to the ATP-binding site. The complete model is refined to improve its fit with the experimental data.
- Analysis: The final refined structure reveals the precise binding orientation of the inhibitor and details all hydrogen bonds, hydrophobic interactions, and other contacts with the kinase active site residues.

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